molecular formula C27H23NO7 B3019139 Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951956-07-3

Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B3019139
CAS No.: 951956-07-3
M. Wt: 473.481
InChI Key: FRIBJCBYIWENGC-UHFFFAOYSA-N
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Description

Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a chromeno-oxazine derivative characterized by a fused tricyclic framework incorporating a benzopyran ring, an oxazine ring, and a benzoate ester moiety.

Properties

IUPAC Name

methyl 4-[[9-[(4-methoxyphenyl)methyl]-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7/c1-31-19-7-3-17(4-8-19)13-28-14-22-23(34-16-28)12-11-21-25(29)24(15-33-26(21)22)35-20-9-5-18(6-10-20)27(30)32-2/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIBJCBYIWENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate typically involves multiple steps. One common approach includes the formation of the chromeno[8,7-e][1,3]oxazine core through a cyclization reaction. This is followed by the introduction of the methoxybenzyl group and the esterification of the benzoate moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the evidence:

Structural Analogues of Chromeno-Oxazine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Physical Properties (if available) References
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate (1:1 with 2-propanol) 2,4-Dimethoxyphenyl at position 9 C₃₀H₂₉NO₈ 531.56 No explicit data; likely higher polarity due to additional methoxy group
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Fluorobenzyl at position 9; ketone at position 4 C₂₅H₂₀FNO₄ 417.43 Density: 1.3 g/cm³; Boiling point: 583.7°C (760 mmHg)
3-(4-Methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Tetramethylpiperidinyl group at position 9; ketone at position 4 C₂₇H₃₂N₂O₄ 448.6 No explicit data; bulky substituent may reduce solubility
9-(4-Methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one Spirocyclohexane fused at position 2; 4-methylbenzyl at position 9 C₂₄H₂₇NO₃ 377.48 No explicit data; spiro structure may enhance conformational rigidity

Key Observations

Ring System Modifications :

  • The spirocyclohexane moiety in introduces steric hindrance, which could limit interaction with biological targets but improve thermal stability.
  • The tetramethylpiperidinyl group in adds a bulky, basic nitrogen-containing group, possibly influencing binding to receptors or enzymes.

Synthetic Accessibility: Compounds with simpler substituents (e.g., 4-methoxybenzyl or 4-fluorobenzyl) are likely synthesized via nucleophilic substitution or Mitsunobu reactions, as inferred from . Complex modifications (e.g., spirocyclic systems in ) may require multi-step cyclization or transition metal-catalyzed coupling.

Physicochemical Property Trends

  • Boiling Points : The fluorinated analog in exhibits a high boiling point (583.7°C), consistent with strong intermolecular dipole-dipole interactions.
  • Polarity : The 2,4-dimethoxy-substituted compound is expected to have higher polarity than the target compound due to additional methoxy groups.

Biological Activity

Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS Number: 951956-07-3) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H23NO7C_{27}H_{23}NO_{7}, with a molecular weight of approximately 473.5 g/mol. The structure features a chromeno-oxazine core that contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC27H23NO7C_{27}H_{23}NO_{7}
Molecular Weight473.5 g/mol
CAS Number951956-07-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes or receptors involved in crucial cellular processes such as:

  • Cell Growth Regulation : The compound potentially modulates signaling pathways that influence cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Studies show that related compounds have MIC (Minimum Inhibitory Concentration) values ranging from 0.004 to 0.03 mg/mL against various bacterial strains including E. coli and S. aureus. The most active derivatives often surpass the efficacy of standard antibiotics like ampicillin.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial effects of several derivatives similar to this compound.
    • Results indicated that certain derivatives exhibited potent activity against En. cloacae with MIC values as low as 0.004 mg/mL.
  • Docking Studies :
    • Molecular docking studies have been conducted to understand the binding interactions between this compound and bacterial enzymes like MurB.
    • These studies revealed that the compound's structure allows for effective binding, which likely contributes to its antibacterial properties.

Comparative Analysis of Related Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Acetylbenzodioxan Contains an acetyl groupAntimicrobial
10-Methylchromene Lacks oxazine ringAntioxidant
4H-Chromenone Simpler chromone structureAnti-inflammatory

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